Epicoprostanol

Catalog No.
S592898
CAS No.
516-92-7
M.F
C27H48O
M. Wt
388.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epicoprostanol

CAS Number

516-92-7

Product Name

Epicoprostanol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-KKFSNPNRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

3-alpha-hydroxy-5beta-cholestanol, epicoprostanol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Epicoprostanol is a naturally occurring organic compound classified as a stanol. It is found in plant sterols and feces of humans and some animals []. Scientific research on epicoprostanol focuses on two main areas:

  • Biomarker for fecal pollution

    Scientists can measure the levels of epicoprostanol in environmental samples, such as water or sediment, to track the presence of fecal contamination. This is because epicoprostanol is relatively persistent in the environment compared to other fecal indicators [, ].

  • Dietary studies

    Because epicoprostanol originates from plant sterols, researchers can measure fecal levels of epicoprostanol to estimate plant sterol intake in dietary studies []. This can be useful for understanding the impact of diet on health.

Epicoprostanol, also known as epicholestanol or presteron, is a sterol lipid molecule that belongs to the class of organic compounds known as cholesterols and their derivatives. It is characterized by a 3-hydroxylated cholestane core, making it a derivative of cholesterol. Epicoprostanol is a hydrophobic compound, exhibiting very low solubility in water, which is typical for many sterols. Its chemical formula is C27H48OC_{27}H_{48}O, and it has a molecular weight of approximately 388.67 g/mol .

, primarily related to lipid metabolism. It is involved in lipid peroxidation processes and plays a role in fatty acid metabolism. The conversion of cholesterol to epicoprostanol occurs through microbial action in the gut, where intestinal bacteria reduce cholesterol to coprostanol, which can then be further converted to epicoprostanol during sewage treatment or in the environment .

Research indicates that epicoprostanol exhibits notable biological activities. A study highlighted its potential anti-inflammatory and antipyretic properties, suggesting that it may have therapeutic applications . Additionally, it has been implicated in various metabolic pathways, including those related to bile acids and lipid signaling .

Epicoprostanol can be synthesized through several methods:

  • Microbial Reduction: The primary natural synthesis occurs via the microbial reduction of cholesterol in the intestines of higher animals.
  • Chemical Synthesis: Laboratory synthesis can be achieved through reactions involving cholestanol or coprostanol as starting materials. The Sonogashira reaction has been noted as a reliable method for synthesizing sterols like epicoprostanol .
  • Environmental Conversion: In natural environments, coprostanol can slowly convert to epicoprostanol under specific conditions, providing insights into environmental processes and sewage treatment efficacy .

Epicoprostanol has several applications:

  • Biochemical Research: It serves as a model compound for studying sterols and their metabolic pathways.
  • Pharmaceuticals: Due to its biological activities, it may be explored for potential therapeutic uses in treating inflammation or fever.
  • Environmental Monitoring: Its presence and ratios with coprostanol can indicate sewage treatment levels and fecal contamination in environmental samples .

Interaction studies of epicoprostanol primarily focus on its effects on cellular processes and its role in lipid metabolism. Research has shown that it interacts with various bile acids and other lipids, influencing metabolic pathways within cells . Additionally, studies have examined its impact on cell signaling related to lipid homeostasis.

Epicoprostanol shares structural similarities with several other compounds within the sterol family. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
CholesterolC27H46OPrecursor to all steroid hormones; widely studied
CoprostanolC27H48ODirect metabolite of cholesterol; less hydrophobic
5α-Cholestan-3β-olC27H46OSaturated form of cholesterol; higher solubility
ErgosterolC28H44OFound in fungi; important for fungal cell membrane
SitosterolC28H48OPlant sterol with cholesterol-like properties

Epicoprostanol's unique position arises from its specific hydroxylation pattern and its role as an intermediate product formed during the degradation of cholesterol by gut microbiota. This aspect allows it to serve as a marker for fecal contamination and sewage treatment efficiency while also having potential therapeutic implications due to its biological activity.

XLogP3

9.4

Melting Point

143.0 °C

UNII

UFH3K1F9EG

Other CAS

516-92-7

Wikipedia

Epicoprosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]

Dates

Modify: 2023-08-15

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